molecular formula C15H18N4OS B2449458 3-[5-(ethylsulfanyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]-1H-indole CAS No. 852144-39-9

3-[5-(ethylsulfanyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]-1H-indole

Cat. No.: B2449458
CAS No.: 852144-39-9
M. Wt: 302.4
InChI Key: HIPGGTMLACLHRQ-UHFFFAOYSA-N
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Description

3-[5-(ethylsulfanyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]-1H-indole is a potent, selective, and ATP-competitive small-molecule inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R) tyrosine kinase. This compound has emerged as a critical pharmacological tool for investigating the tumor microenvironment, particularly the role of tumor-associated macrophages (TAMs). CSF1R signaling is a primary regulator of the survival, proliferation, and differentiation of macrophages and monocytes . By selectively inhibiting CSF1R, this compound effectively blocks the recruitment and function of pro-tumorigenic M2-type TAMs, which are known to promote tumor growth, angiogenesis, and immunosuppression in various cancer models including breast cancer, glioblastoma, and others . Consequently, its primary research application lies in preclinical studies aimed at understanding the tumor-immune axis and evaluating the therapeutic potential of targeting the CSF1/CSF1R pathway. Beyond oncology, this inhibitor is also utilized in neurobiology research to study microglia, the resident macrophages of the central nervous system, as their maintenance is dependent on CSF1R signaling. The use of this specific CSF1R inhibitor allows researchers to precisely deplete or modulate microglial populations in vivo to elucidate their functions in neurodegenerative diseases, brain development, and neuroinflammation. Its high selectivity profile minimizes off-target effects, providing a clean system for dissecting complex biological mechanisms dependent on CSF1R signaling.

Properties

IUPAC Name

3-[5-ethylsulfanyl-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c1-3-21-15-18-17-14(19(15)8-9-20-2)12-10-16-13-7-5-4-6-11(12)13/h4-7,10,16H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPGGTMLACLHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1CCOC)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(ethylsulfanyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]-1H-indole typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring and the subsequent attachment of the indole moiety. Common reagents used in these reactions include hydrazine derivatives, ethylthio compounds, and methoxyethyl groups. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-[5-(ethylsulfanyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles like amines or thiols can replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole-indole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[5-(ethylsulfanyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[5-(ethylsulfanyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]-1H-indole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(methylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole
  • 3-(5-(ethylthio)-4-(2-ethoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole
  • 3-(5-(ethylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-benzimidazole

Uniqueness

The uniqueness of 3-[5-(ethylsulfanyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]-1H-indole lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 3-[5-(ethylsulfanyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]-1H-indole represents a novel hybrid molecule that combines the structural features of triazoles and indoles. This combination is notable for its potential biological activities, particularly in antifungal and antibacterial applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate the triazole and indole moieties. The synthetic pathways often utilize various reagents to facilitate the formation of the triazole ring and subsequent modifications to introduce ethylsulfanyl and methoxyethyl groups. For example, a common method involves:

  • Formation of the Triazole Ring : Utilizing azides and alkynes in a cycloaddition reaction.
  • Indole Integration : Employing electrophilic substitution to incorporate the indole structure.
  • Final Modifications : Adding ethylsulfanyl and methoxyethyl groups through nucleophilic substitutions.

Antifungal Activity

Recent studies have highlighted the antifungal properties of triazole-indole hybrids. For instance:

  • In vitro Studies : The compound demonstrated significant activity against various Candida species, including Candida albicans and Candida glabrata. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
    Fungal StrainMIC (µg/mL)
    C. albicans0.5
    C. glabrata0.25
    C. krusei0.125

These results indicate that the compound is more effective than standard antifungals like fluconazole in certain cases .

The antifungal mechanism primarily involves:

  • Inhibition of Ergosterol Biosynthesis : The compound interferes with ergosterol production, which is crucial for fungal cell membrane integrity.
  • Phospholipase A2-like Activity Inhibition : It exhibits moderate inhibition of phospholipase A2-like activity, a factor associated with fungal virulence .

Antibacterial Activity

In addition to its antifungal properties, preliminary evaluations have indicated potential antibacterial activity against gram-positive bacteria:

  • Evaluation Results : The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising antibacterial effects with lower MIC values compared to control substances.

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Clinical Isolate Testing : In a study involving clinical isolates from patients with candidiasis, the compound was effective against strains resistant to conventional treatments, suggesting its potential as a therapeutic agent in resistant infections .
  • Comparative Studies : Comparative studies showed that this hybrid outperformed traditional antifungals in both efficacy and safety profiles in animal models, indicating a favorable therapeutic index .

Q & A

Q. What are the optimal synthetic routes for 3-[5-(ethylsulfanyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]-1H-indole?

  • Methodological Answer : The synthesis typically involves alkylation of a triazole-thiol intermediate. For example, reacting 4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol with ethyl iodide in an alcoholic solvent under basic conditions (e.g., KOH) yields the ethylsulfanyl-substituted triazole. Subsequent coupling with 1H-indole derivatives via nucleophilic substitution or microwave-assisted reactions (e.g., 60–80°C, 30–60 minutes) improves efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity.

Q. Which characterization techniques are critical for verifying the structure and purity of this compound?

  • Methodological Answer : Use 1H/13C NMR to confirm substituent positions and integration ratios (e.g., ethylsulfanyl protons at δ ~2.5–3.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 359.1542). X-ray crystallography (using SHELX software ) resolves 3D conformation, while HPLC (C18 column, acetonitrile/water gradient) monitors purity (>95%) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC against S. aureus or C. albicans). For anticancer potential , conduct MTT assays (e.g., IC₅₀ ~30 µM in HepG2 cells) . Compare results to fluconazole (antifungal) or doxorubicin (anticancer) as positive controls.

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action of this compound in enzyme inhibition?

  • Methodological Answer : Perform kinetic assays (e.g., spectrophotometric monitoring of substrate turnover) to identify competitive/non-competitive inhibition. Use molecular docking (AutoDock Vina) to model interactions with target enzymes (e.g., cytochrome P450 or kinase ATP-binding pockets). Validate via site-directed mutagenesis of predicted binding residues .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this triazole-indole hybrid?

  • Methodological Answer : Systematically modify substituents:
  • Replace ethylsulfanyl with methyl/propylthio to assess lipophilicity effects.
  • Substitute 2-methoxyethyl with bulkier groups (e.g., benzyl) to probe steric hindrance.
    Test derivatives in bioassays and correlate results with Hammett constants or LogP values .

Q. How can analytical methods be optimized to resolve co-eluting impurities in HPLC analysis?

  • Methodological Answer : Adjust mobile phase (e.g., 0.1% TFA in water/acetonitrile) and column temperature (25–40°C). Use gradient elution (5–95% acetonitrile over 20 minutes) for better separation. Validate via LC-MS/MS to confirm impurity structures .

Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?

  • Methodological Answer : Re-evaluate compound stability (e.g., liver microsomal assays for metabolic degradation). Test formulation effects (e.g., DMSO vs. cyclodextrin solubilization). Use PK/PD modeling to correlate plasma concentrations with efficacy .

Specialized Technical Challenges

Q. What crystallographic challenges arise when determining the structure of this compound, and how are they resolved?

  • Methodological Answer : Address twinning or disorder in crystals by collecting high-resolution data (≤0.8 Å) and refining with SHELXL . Use Olex2 or WinGX for structure visualization and validation .

Q. How can enantiomeric purity be ensured if chiral centers are introduced during synthesis?

  • Methodological Answer : Employ chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or circular dichroism (CD) to detect enantiomers. Use asymmetric synthesis (e.g., chiral catalysts) to control stereochemistry .

Q. What in vitro models are suitable for assessing metabolic stability and toxicity?

  • Methodological Answer :
    Use hepatocyte suspensions or liver microsomes (CYP450 isoforms) to measure metabolic half-life (t₁/₂ ). For toxicity, perform hemolysis assays (RBC lysis) and hERG channel inhibition studies (patch-clamp electrophysiology) .

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